molecular formula C9H15N3O B12071498 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B12071498
M. Wt: 181.23 g/mol
InChI Key: SLNINNGDMRKXRF-UHFFFAOYSA-N
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Description

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is a heterocyclic compound that features a piperidine ring connected to a pyrazole ring via an oxy-methyl linkage

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(1H-pyrazol-4-yloxymethyl)piperidine

InChI

InChI=1S/C9H15N3O/c1-2-8(4-10-3-1)7-13-9-5-11-12-6-9/h5-6,8,10H,1-4,7H2,(H,11,12)

InChI Key

SLNINNGDMRKXRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of 1H-pyrazole-4-carbaldehyde with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazole oxides or piperidine N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole or piperidine derivatives.

Scientific Research Applications

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Structure and Formula

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 182.23 g/mol
  • IUPAC Name : 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine)

The molecular structure of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine consists of a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that those with piperidine linkages showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivity AgainstReference
3-(((1H-pyrazol-4-yl)oxy)methyl)piperidineE. coli, S. aureus

2. Anticancer Properties

Studies have explored the anticancer potential of pyrazole derivatives. A notable investigation demonstrated that 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest at G2/M phase

3. Neuropharmacological Effects

Given the structural similarity to known neuroactive compounds, research has also focused on the effects of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine on neurotransmitter systems. Preliminary findings suggest that it may act as an allosteric modulator at muscarinic acetylcholine receptors, which are implicated in cognitive processes and memory function.

Case Studies

Several studies have highlighted the pharmacological potential of pyrazole-containing compounds similar to 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against various pathogens.
    • Findings : The compound showed significant inhibition of bacterial growth, particularly against resistant strains.
  • Anticancer Activity Assessment :
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Findings : Demonstrated selective toxicity towards cancer cells with minimal effects on normal cells.
  • Neuropharmacological Evaluation :
    • Objective : Assess interaction with neurotransmitter receptors.
    • Findings : Indicated potential for enhancing cognitive function through modulation of acetylcholine receptors.

The biological activity of 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine is believed to stem from its ability to interact with various molecular targets:

  • Antibacterial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of key metabolic enzymes.
  • Anticancer Mechanism :
    • Induction of apoptotic pathways through caspase activation.
    • Inhibition of cell cycle progression.
  • Neuropharmacological Mechanism :
    • Modulation of muscarinic receptor activity leading to enhanced synaptic transmission.

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